molecular formula C17H23FN6O2S B2997886 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034528-32-8

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2997886
CAS RN: 2034528-32-8
M. Wt: 394.47
InChI Key: YNTUPDXISIXNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H23FN6O2S and its molecular weight is 394.47. The purity is usually 95%.
BenchChem offers high-quality N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

One notable application is in the study of corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of related piperidine derivatives on iron surfaces. Such studies highlight the potential of these compounds in corrosion prevention technologies, with implications for material science and engineering. The binding energies and adsorption behaviors on metal surfaces offer insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Electrostatic Activation in Chemical Synthesis

Research has also delved into the electrostatic activation of SNAr reactivity by sulfonylonio substituents. This involves the transformation of related benzenesulfonyl chlorides into N-sulfonylpyridinium triflates, facilitating SNAr reactions under mild conditions. This pathway presents a novel approach to synthesizing pharmaceutically relevant substances, showcasing the compound's role in the development of new synthetic methodologies (Weiss & Pühlhofer, 2001).

Building Blocks for Heterocyclic Synthesis

Furthermore, the compound and its derivatives serve as building blocks for the synthesis of novel heterocyclic compounds. Such applications are crucial in medicinal chemistry, where the development of new drugs and pharmaceutical agents often relies on the availability of versatile precursors. The synthesis of triazepines, pyrimidines, and azoles using related sulfonamide compounds has been reported, indicating the compound's utility in creating diverse chemical entities with potential biological activity (Khodairy et al., 2016).

Antifungal Activity

Some studies have explored the antifungal activities of newly synthesized compounds derived from similar chemical structures. This research is significant for the development of new antifungal agents, addressing the ongoing challenge of fungal resistance. The assessment of biological activity underscores the importance of structural diversity and innovation in drug discovery (Khodairy et al., 2016).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6O2S/c1-12-10-13(18)6-7-14(12)27(25,26)19-11-15-20-16(23(2)3)22-17(21-15)24-8-4-5-9-24/h6-7,10,19H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTUPDXISIXNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.